6-Chloro-5-(trifluoromethyl)nicotinonitrile
Overview
Description
6-Chloro-5-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . It is a pale-yellow to yellow-brown liquid that is used in various chemical and industrial applications . The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Safety and Hazards
The safety information for 6-Chloro-5-(trifluoromethyl)nicotinonitrile indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Preparation Methods
The synthesis of 6-Chloro-5-(trifluoromethyl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with trifluoromethylating agents under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Chloro-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and other nucleophiles or electrophiles depending on the desired product . Major products formed from these reactions vary based on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 6-Chloro-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity . Detailed studies on its molecular targets and pathways are still ongoing, and more research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:
- 6-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile
- 2-Chloro-5-(trifluoromethyl)nicotinonitrile
- 6-(Trifluoromethyl)nicotinonitrile
These compounds share similar structural features but differ in their chemical properties and reactivity .
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-5(7(9,10)11)1-4(2-12)3-13-6/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPZFWFBSRJNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225473 | |
Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245915-29-0 | |
Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245915-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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